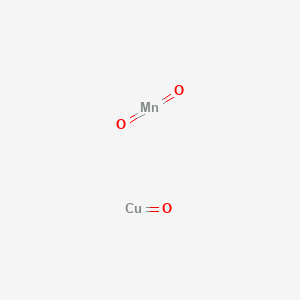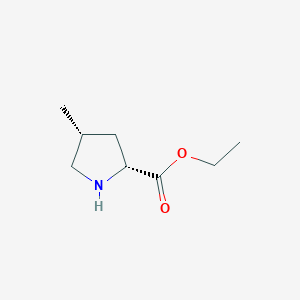
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE is a synthetic compound widely used in the cosmetic and personal care industry. It is a disodium salt derived from polyethylene glycol (PEG), lauryl alcohol (1-dodecanol), citric acid, and sulfosuccinic acid. This compound functions primarily as a surfactant, emulsifier, and hydrotrope, enhancing the solubility of substances in water and promoting the formation of finely dispersed mixtures of oil and water .
Preparation Methods
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE is synthesized through a series of chemical reactions involving lauryl alcohol, citric acid, sulfosuccinic acid, and polyethylene glycol. The synthetic route typically involves the esterification of lauryl alcohol with citric acid, followed by sulfonation with sulfosuccinic acid. The resulting product is then reacted with polyethylene glycol to form the final compound . Industrial production methods often involve controlled reaction conditions, including temperature, pH, and reaction time, to ensure the desired product quality and yield .
Chemical Reactions Analysis
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts.
Scientific Research Applications
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations, aiding in the stabilization of emulsions and the solubilization of hydrophobic compounds.
Biology: The compound is utilized in biological research for its ability to enhance the solubility of biological molecules and facilitate the formation of stable emulsions.
Medicine: In the pharmaceutical industry, it is used in the formulation of topical and oral medications to improve drug solubility and bioavailability.
Industry: The compound is widely used in the production of personal care products, such as shampoos, shower gels, and soaps, due to its excellent cleansing and foaming properties
Mechanism of Action
The mechanism of action of DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE involves its ability to reduce the surface tension of liquids, allowing for the formation of stable emulsions and the solubilization of hydrophobic substances. The compound interacts with the molecular structure of liquids, modifying the interfacial tension between immiscible liquids (e.g., oil and water). This interaction facilitates the even distribution of the compound within the formulation, enhancing its effectiveness as a surfactant and emulsifier .
Comparison with Similar Compounds
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE is unique in its combination of lauryl alcohol, citric acid, sulfosuccinic acid, and polyethylene glycol, which imparts specific properties such as excellent cleansing, foaming, and emulsifying capabilities. Similar compounds include:
DISODIUM LAURETH SULFOSUCCINATE: Another surfactant with similar cleansing and foaming properties but different molecular structure.
SODIUM LAURYL SULFATE: A widely used surfactant with strong cleansing properties but potentially harsher on the skin.
AMMONIUM LAURETH SULFATE: Similar to sodium lauryl sulfate but with different solubility and foaming characteristics.
This compound stands out due to its mildness and compatibility with other ingredients, making it suitable for use in a variety of personal care products.
Properties
CAS No. |
164458-73-5 |
|---|---|
Molecular Formula |
C8H7F3OS |
Molecular Weight |
0 |
Synonyms |
DISODIUM PEG-5 LAURYLCITRATE SULFOSUCCINATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




